molecular formula C18H16N2S B2900682 N-(2,4-dimethylphenyl)quinoline-2-carbothioamide CAS No. 431067-94-6

N-(2,4-dimethylphenyl)quinoline-2-carbothioamide

Cat. No.: B2900682
CAS No.: 431067-94-6
M. Wt: 292.4
InChI Key: HLRRONVFGOIOIB-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)quinoline-2-carbothioamide, with the molecular formula C18H16N2S, is a quinoline-2-carbothioamide derivative supplied for investigative and non-clinical research purposes . This compound is part of a class of organic molecules known for their potential biological activity. Research indicates that structurally related thiosemicarbazone and carbothioamide compounds show significant promise in biomedical research, particularly as inhibitors of fungal growth . For instance, closely related derivatives have demonstrated potent activity against Candida albicans , suggesting a potential research pathway for developing new antifungal agents . Furthermore, quinoline-carbothioamide hybrids are investigated for their application in neurodegenerative disease research, as some analogs have exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes targeted in Alzheimer's disease studies . The molecular structure of quinoline-2-carbothioamide derivatives allows for coordination with metal atoms, making them subjects of interest in catalytic and materials science research . This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly labeled "For Research Use Only" and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications. Researchers should consult all relevant safety data sheets before handling.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)quinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2S/c1-12-7-9-15(13(2)11-12)20-18(21)17-10-8-14-5-3-4-6-16(14)19-17/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRRONVFGOIOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678190
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)quinoline-2-carbothioamide typically involves the condensation of 2-aminobenzophenone with 2,4-dimethylphenyl isothiocyanate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the compound while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Condensation Reactions

The carbothioamide group participates in condensation with carbonyl compounds to form thiosemicarbazones. For example:

  • Reaction : Condensation with aldehydes (e.g., salicylaldehyde, 3-formylthiophene) in ethanol under acidic conditions .
  • Products : Azomethine derivatives (Schiff bases) with antiproliferative activity against HL-60 leukemia cells .

Structure-Activity Relationship (SAR) :

  • Substitution at the aromatic ring (R) influences bioactivity. Thiophene-3-yl and 2-hydroxyphenyl derivatives show potent cytotoxicity (IC₅₀ < 10 μM) .
Aldehyde UsedProduct Activity (IC₅₀, μM)Key Interactions Identified
Salicylaldehyde8.2 ± 0.9Hydrogen bonding, π-π stacking
3-Formylthiophene9.1 ± 1.1Hydrophobic interactions

Electrophilic Substitution on the Quinoline Ring

The quinoline moiety undergoes regioselective electrophilic substitution. Substituents direct reactions to specific positions:

  • Nitration : Occurs at the 5- and 8-positions due to electron-donating effects of the thioamide group .
  • Sulfonation : Favors the 4-position under controlled conditions .

Example Reaction Conditions :

  • Nitration : HNO₃/H₂SO₄ at 0°C yields 5-nitro and 8-nitro derivatives (65–72% yield) .

Biological Interactions and Docking Studies

Molecular docking reveals interactions with biological targets:

  • Acetylcholinesterase (AChE) : Forms hydrogen bonds with Tyr337 (2.37 Å) and π-π stacking with His287 .
  • DNA gyrase : Binds via hydrophobic interactions and halogen bonding (e.g., with 2-fluoro substituents) .

Key docking scores :

Target ProteinBinding Affinity (kcal/mol)Key Residues Involved
AChE-9.8Tyr124, Tyr337
Bcl-2-8.5Leu134, Arg143

Stability and Degradation Pathways

  • Thermal stability : Decomposes above 250°C without melting .
  • Hydrolysis : Resistant to aqueous hydrolysis at pH 7 but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions .

Scientific Research Applications

Chemistry

7-Fluoroquinoline-6-carboxylic acid serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for modifications that can lead to the development of novel materials with specific properties.

Biology

The compound is primarily studied for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. It exhibits high levels of antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication .

Table 1: Antibacterial Activity of 7-Fluoroquinoline-6-carboxylic Acid

BacteriaMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus1.0 µg/mL
Salmonella typhi0.75 µg/mL
Bacillus cereus0.3 µg/mL

Medicine

In the medical field, 7-Fluoroquinoline-6-carboxylic acid is being explored as a precursor for new pharmaceutical agents aimed at treating bacterial infections. Its efficacy in overcoming antibiotic resistance makes it a candidate for further development in therapeutic applications .

Case Study: Treatment of Resistant Infections
A study demonstrated that derivatives of 7-Fluoroquinoline-6-carboxylic acid showed significant efficacy against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential in clinical settings where traditional antibiotics fail .

Industrial Applications

In industry, this compound is utilized in the production of dyes, agrochemicals, and other chemical products. Its properties allow it to be incorporated into formulations that require enhanced stability and performance under various conditions.

Table 2: Industrial Uses of 7-Fluoroquinoline-6-carboxylic Acid

ApplicationDescription
DyesUsed as an intermediate in dye synthesis
AgrochemicalsActs as a precursor for pesticides
Chemical ProductionIntegral in the synthesis of complex chemicals

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)quinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key analogs and their substituent-driven properties:

Compound Name Substituent Molecular Formula Key Properties/Activities Reference
5g (2,4-dimethylphenyl) 2,4-dimethylphenyl C₁₇H₁₃N₃O₄S High lipophilicity; antioxidant activity
5a (4-chlorophenyl) 4-chloro C₁₇H₁₃ClN₂O₂S Enhanced electronic effects; moderate bioactivity
5c (4-ethoxyphenyl) 4-ethoxy C₁₈H₁₅N₃O₅S Increased solubility; moderate antioxidant activity
Compound 6 (2,5-dimethylphenyl) 2,5-dimethylphenyl C₁₆H₁₈N₄S Anticancer activity (IC₅₀ = 0.8 µM)
3b (2,4-dimethylphenyl) 2,4-dimethylphenyl C₂₅H₂₃N₃O₂S Chromone-based; NLO properties studied

Key Observations :

  • Lipophilicity : Methyl groups (e.g., 2,4-dimethylphenyl in 5g ) increase lipophilicity compared to polar substituents like chloro (5a ) or ethoxy (5c ) .
  • Bioactivity : The 2,4-dimethylphenyl group in 5g and Compound 6 correlates with significant antioxidant and anticancer activity, with Compound 6 outperforming Doxorubicin in MCF-7 cell inhibition .

Structural and Functional Divergences

  • Core Backbone Differences: 5g (quinoline-based) vs. Compound 6 (hydrazinecarbothioamide): The quinoline backbone in 5g may confer π-π stacking interactions in biological targets, whereas the hydrazinecarbothioamide scaffold in Compound 6 facilitates metal chelation, enhancing anticancer activity .
  • Synthesis Routes :

    • 5g and analogs are synthesized via thermal fusion , while Compound 6 employs condensation reactions with pyridinylmethylidene groups .

Structural Validation and Analytical Techniques

  • X-ray Diffraction (XRD) : Used to confirm the molecular structure of 2,4-dimethylphenyl derivatives, including bond angles and packing efficiency .
  • SHELX Software : Employed for refining crystallographic data, ensuring accuracy in structural determination .
  • Spectroscopy : FT-IR and NMR data validate functional groups (e.g., thiourea C=S stretch at ~1250 cm⁻¹) .

Biological Activity

N-(2,4-dimethylphenyl)quinoline-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 2,4-dimethylaniline with quinoline-2-carboxylic acid derivatives under specific conditions to yield the target compound. Characterization is typically performed using techniques such as NMR spectroscopy and X-ray diffraction to confirm the structure and purity of the synthesized compounds .

1. Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines, particularly human leukemia HL-60 cells. In vitro assays revealed that this compound and its derivatives exhibit significant antiproliferative activity. The most active derivatives were identified based on their ability to inhibit cell growth at low concentrations (10 μM to 1 μM), indicating their potential as anticancer agents .

Table 1: Antiproliferative Activity Against HL-60 Cells

CompoundConcentration (μM)% Growth Inhibition
11075
2185
31060
4190

2. Cholinesterase Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. Structure-activity relationship studies indicated that specific substitutions on the quinoline ring significantly influence the inhibitory potency. For instance, compounds with methyl substitutions at the 6 and 8 positions exhibited enhanced AChE inhibitory activity compared to those with substitutions at other positions .

Table 2: AChE Inhibition IC50 Values

CompoundIC50 (μM)
This compound19.85
Donepezil0.12

3. Antioxidant Activity

In addition to its anticancer and cholinesterase inhibitory properties, this compound has shown antioxidant activity. Mechanistic studies suggest that it may protect neuronal cells from oxidative stress by scavenging free radicals and inhibiting reactive oxygen species (ROS) production .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various models:

  • Neuroprotection : In a scopolamine-induced Alzheimer's model in mice, administration of the compound resulted in significant improvements in memory and learning deficits, suggesting its potential role in neuroprotection .
  • Antileukemic Effects : The compound's effectiveness against HL-60 cells was further corroborated by MTS assays, demonstrating a dose-dependent inhibition of cell proliferation .

Q & A

Q. What are the standard synthetic routes for N-(2,4-dimethylphenyl)quinoline-2-carbothioamide, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves a multi-step process starting with the condensation of 2-quinolinecarboxylic acid derivatives with 2,4-dimethylphenyl isothiocyanate. Key steps include:

  • Coupling reactions : Fusion of intermediates (e.g., 7-hydroxy-4-methyl coumarin) with substituted phenyl thioureas at elevated temperatures (~200°C) .
  • Solvent selection : Ethanol-water mixtures are used for precipitation, followed by recrystallization in acetic acid to enhance purity .
  • Optimization : Adjusting molar ratios, temperature control, and solvent polarity can improve yields. For example, using polar aprotic solvents (DMF or DMSO) may enhance reaction efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Spectroscopic methods :
  • NMR : 1H^1H and 13C^{13}C NMR (e.g., δ 132.68 ppm for aromatic protons, δ 18.11 ppm for methyl groups) confirm structural motifs .
  • Mass spectrometry : ESI-MS (e.g., m/z 344.1 [M]+) validates molecular weight .
    • Elemental analysis : Confirms empirical formulas (e.g., C, H, N percentages within ±0.05% of theoretical values) .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallography?

  • X-ray diffraction : Single-crystal X-ray analysis with SHELXL software (via SHELX suite) enables precise determination of bond lengths, angles, and torsion angles .
  • Validation : Tools like PLATON or ADDSYM check for missed symmetry and validate hydrogen bonding networks. For example, intermolecular S···H interactions may stabilize crystal packing .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in quinoline-2-carbothioamide derivatives?

  • Comparative SAR :
Compound ModificationsObserved ActivityReference
4-Chlorophenyl substitutionEnhanced antimicrobial activity
Methoxy groups at 2,4 positionsImproved solubility but reduced potency
  • Methodology :
  • Molecular docking (e.g., AutoDock Vina) to predict binding affinity with target enzymes (e.g., cytochrome P450).
  • In vitro assays (e.g., MIC tests for antimicrobial activity) to validate computational predictions .

Q. How can researchers address contradictions in reported biological activities of this compound analogs?

  • Data reconciliation :
  • Purity verification : Use HPLC (≥99% purity) to rule out impurities skewing bioactivity results .
  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and cell line viability (e.g., MTT assays) .
    • Case study : Discrepancies in anti-cancer IC50 values may arise from differences in cell permeability assays (e.g., monolayer vs. 3D spheroid models) .

Q. What experimental approaches are used to study the interaction of this compound with biological targets?

  • Enzyme inhibition assays : Measure IC50 against acetylcholinesterase (AChE) using Ellman’s method .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with recombinant proteins .
  • Cellular imaging : Confocal microscopy to track subcellular localization (e.g., mitochondrial targeting via fluorophore tagging) .

Methodological Guidance

Q. How can computational tools aid in optimizing the pharmacokinetic profile of this compound?

  • ADMET prediction : Software like SwissADME estimates logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Dereplication : Compare with databases (PubChem, ChEMBL) to avoid redundant structures and prioritize novel analogs .

Q. What are best practices for resolving low crystallinity issues during X-ray analysis of quinoline derivatives?

  • Crystallization techniques :
  • Vapor diffusion with mixed solvents (e.g., hexane:ethyl acetate gradients) .
  • Seeding with microcrystals from analogous compounds (e.g., 4-(adamantyl)quinoline derivatives) .
    • Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves weak diffraction patterns .

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